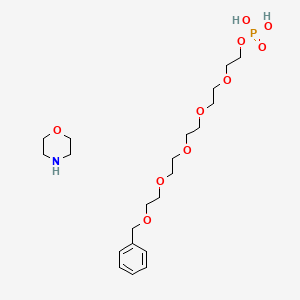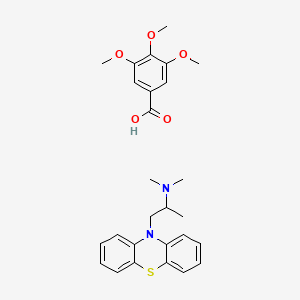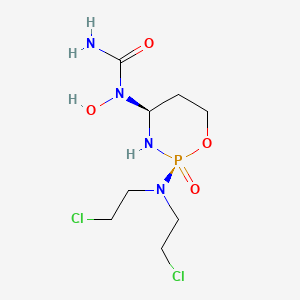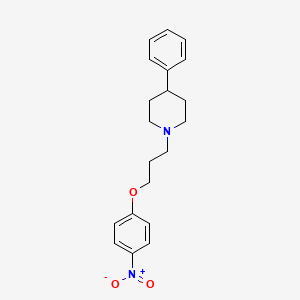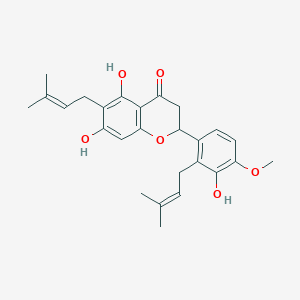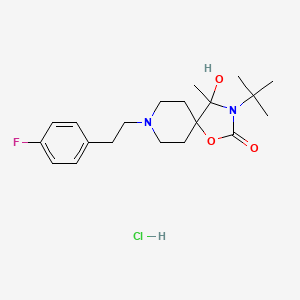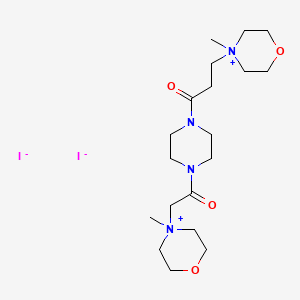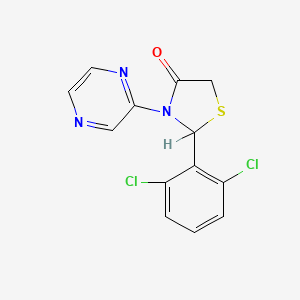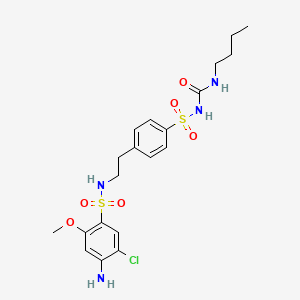
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves multiple steps, including the introduction of various functional groups. One common method involves the reaction of a benzenesulfonyl chloride with an amine to form the sulfonamide. The specific synthesis of this compound may involve the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride.
Introduction of the amino group: The benzenesulfonyl chloride is then reacted with an appropriate amine to introduce the amino group.
Addition of the butylamino group: This step involves the reaction of the intermediate with butylamine.
Incorporation of the methoxy group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzenesulfonamide derivatives have been extensively studied for their applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved can vary depending on the specific structure of the compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- lies in its specific functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the butylamino group, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81514-38-7 |
|---|---|
Molecular Formula |
C20H27ClN4O6S2 |
Molecular Weight |
519.0 g/mol |
IUPAC Name |
1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-butylurea |
InChI |
InChI=1S/C20H27ClN4O6S2/c1-3-4-10-23-20(26)25-32(27,28)15-7-5-14(6-8-15)9-11-24-33(29,30)19-12-16(21)17(22)13-18(19)31-2/h5-8,12-13,24H,3-4,9-11,22H2,1-2H3,(H2,23,25,26) |
InChI Key |
QEECIBVDAYISKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)
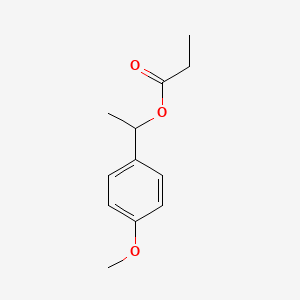
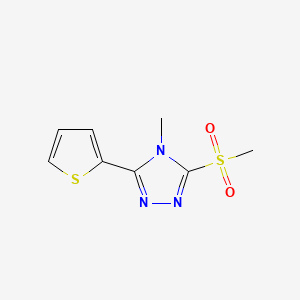
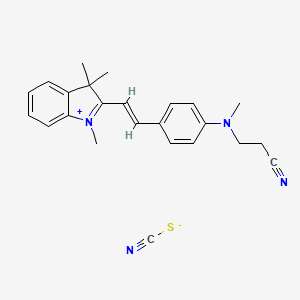
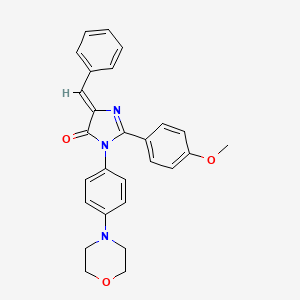
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
